Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of similar compounds are often proteins or enzymes that play crucial roles in various biological processes . These targets can be receptors, ion channels, or enzymes involved in critical biochemical pathways.
Mode of Action
The compound typically interacts with its targets by binding to the active site or allosteric sites, leading to a change in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the nature of the compound and the target.
Biochemical Pathways
The compound can affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the target can lead to changes in the metabolites produced by the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as the compound’s solubility, stability, and its interactions with transport proteins can affect how well the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, certain compounds may be more effective at specific pH levels or temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization with an appropriate diketone or ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine or its derivatives.
Esterification: The carboxylate group is esterified using ethanol under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the ester or pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar pyrazole structure but lacks the piperidine ring.
1-(4-Piperidinyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.
Uniqueness: Ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is unique due to the combination of the trifluoromethyl group, pyrazole ring, and piperidine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2.ClH/c1-2-20-11(19)9-7-17-18(10(9)12(13,14)15)8-3-5-16-6-4-8;/h7-8,16H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZABYCMUZWRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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